molecular formula C9H9F3O B152415 (S)-1-(4-(Trifluoromethyl)phenyl)ethanol CAS No. 99493-93-3

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol

Cat. No. B152415
CAS RN: 99493-93-3
M. Wt: 190.16 g/mol
InChI Key: YMXIDIAEXNLCFT-LURJTMIESA-N
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Description

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol is a chiral intermediate with significant importance in pharmaceutical synthesis. It serves as a key component in the production of Plk1 inhibitors, which are compounds with potential applications in cancer treatment. The compound's chirality is crucial for its biological activity, and thus, methods to produce it in its enantiomerically pure form are of great interest to researchers and the pharmaceutical industry.

Synthesis Analysis

The synthesis of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol has been approached through biocatalytic methods. A novel isolate, Geotrichum silvicola ZJPH1811, was used to catalyze the reduction of 2'-(trifluoromethyl)acetophenone, resulting in a product with an enantiomeric excess (ee) of over 99.2%. The process was optimized by introducing a choline acetate/cysteine (ChAc/Cys) co-solvent system, which improved mass transfer and reduced substrate inhibition. Additionally, the use of methylated-β-cyclodextrin (MCD) in conjunction with ChAc/Cys further enhanced substrate concentration and cell membrane permeability, leading to a 6.7-fold increase in substrate loading and a 2.4-fold increase in product yield .

Molecular Structure Analysis

The molecular structure of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol consists of a phenyl ring substituted with a trifluoromethyl group at the para position and an ethanol group attached to the phenyl ring. The presence of the trifluoromethyl group significantly influences the compound's electronic properties and its interaction with biological targets. The stereochemistry of the ethanol moiety is critical for the desired biological activity, making the synthesis of the correct enantiomer essential.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving (S)-1-(4-(Trifluoromethyl)phenyl)ethanol, the compound's role as an intermediate suggests it may undergo further transformations in the synthesis of more complex molecules. The high enantiomeric purity achieved in its synthesis is likely to be crucial in maintaining the stereochemical integrity of the final therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol, such as solubility, melting point, and boiling point, are not explicitly discussed in the provided papers. However, the introduction of the ChAc/Cys-MCD-containing system indicates that the solubility and reactivity of the compound can be manipulated to enhance its production. The trifluoromethyl group is known to impart unique properties to compounds, such as increased lipophilicity and metabolic stability, which are advantageous in drug development .

Scientific Research Applications

Biocatalytic Preparation and Pharmaceutical Intermediates

  • Biocatalytic Preparation : A significant application of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol is in the field of biocatalytic preparation. Chen et al. (2019) demonstrated an efficient bioprocess for its asymmetric reduction using recombinant Escherichia coli cells. This process achieved a high yield and product enantiomeric excess, highlighting its potential in scalable applications (Chen, Xia, Liu, & Wang, 2019).
  • Pharmaceutical Intermediate : It is an essential pharmaceutical intermediate, particularly for chemokine CCR5 antagonists. This application is significant due to the role of CCR5 antagonists in potential therapeutic treatments (Chen, Xia, Liu, & Wang, 2019).

Kinetic Resolution and Synthetic Processes

  • Kinetic Resolution : Xu et al. (2009) explored the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol, which is closely related to (S)-1-(4-(Trifluoromethyl)phenyl)ethanol, demonstrating its applicability in enantiomerically pure alcohol preparation (Xu, Zhou, Geng, & Chen, 2009).
  • Synthetic Processes : Research by Ouyang et al. (2013) and Li et al. (2013) further underscores the importance of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol in synthetic processes, particularly in the production of aprepitant (Ouyang, Wang, Huang, Cai, & He, 2013) (Li, Wang, He, Huang, & Tang, 2013).

Biotransformation and Enantioselective Synthesis

  • Biotransformation Process : Xiong et al. (2021) developed a biotransformation process for producing (S)-1-[2-(trifluoromethyl)phenyl]ethanol, demonstrating the potential of medium engineering strategies in enhancing yield and productivity (Xiong, Kong, Liu, & Wang, 2021).
  • Enantioselective Synthesis : Yu et al. (2018) reported the discovery of an enzyme with excellent anti-Prelog’s stereoselectivity for the reduction of acetophenone derivatives, highlighting the enzyme's potential in synthesizing aromatic chiral alcohols (Yu, Li, Lu, & Zheng, 2018).

Additional Applications and Studies

Future Directions

The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests that research into trifluoromethylated compounds, such as “(S)-1-(4-(Trifluoromethyl)phenyl)ethanol”, may continue to be a fruitful area of study.

properties

IUPAC Name

(1S)-1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXIDIAEXNLCFT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol

Synthesis routes and methods

Procedure details

Magnesium (3.71 g/0.153 mol) was placed into a flask of the egg-plant type, followed by the replacement of air by nitrogen and addition of 30 ml of ether. While gently stirring the mixture, a solution of methyl iodide (24.4 g/0.172 mol) in ether (20 ml) was slowly added dropwise to the mixture, and the resulting mixture was refluxed with heating for 30 minutes. The mixture was cooled to room temperature, and a solution of 4-trifluoromethylbenzaldehyde (25.1 g/0.144 mole) in ether (20 ml) was slowly added dropwise to the mixture. The mixture was refluxed with heating for 2 hours, 30 ml of water was added dropwise to the mixture with ice cooling, and hydrochloric acid (2N) was further added until the aqueous layer became transparent. The aqueous layer was separated from an ethereal layer, the aqueous layer was subjected to extraction with ether, and the ethereal layers were combined, and the combined layer was washed with an aqueous solution of common salt three times. After removal of ether, the layer was distilled at a reduced pressure, giving 1-(1-hydroxylethyl)-4-trifluoromethylbenzene [compound (I)] represented by the formula CF3C6H4CH(OH) CH3, b.p. 53°~55° C. (50.5 Pa), colorless transparent liquid, yield 98.3%.
Quantity
3.71 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
25.1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Wu, Y Wu, B Sun, P Zhang, K Tang - Reaction Kinetics, Mechanisms and …, 2023 - Springer
Kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers was achieved through lipase-catalyzed transesterification in organic solvents. Lipase PS from …
Number of citations: 2 link.springer.com
S Wu, P Zhang, B Sun, Y Wu, M Huang, Z Luo… - Applied Catalysis A …, 2023 - Elsevier
Lipase PS from Pseudomonas cepacia was steadily immobilized on a new support prepared with metal-organic framework (MOF) and polyethyleneimine (PEI) through a PEI-boosted …
Number of citations: 0 www.sciencedirect.com
Z Liang, T Yang, G Gu, L Dang… - Chinese Journal of …, 2018 - Wiley Online Library
A series of novel and easily accessed ferrocene‐based amino‐phosphine‐sulfonamide (f‐Amphamide) ligands have been developed and applied in Ir‐catalyzed asymmetric …
Number of citations: 42 onlinelibrary.wiley.com
N Mostefai, S Sirol, J Courmarcel, O Riant - Synthesis, 2007 - thieme-connect.com
The fluorotris (triphenylphosphine) copper (I)-bis (methanol) complex-chiral diphosphine system catalyzes the hydrosilylation of several alkyl aryl ketones with moderate to excellent …
Number of citations: 28 www.thieme-connect.com
H Liu, BS Chen, FZR De Souza, L Liu - Marine Drugs, 2018 - mdpi.com
Whole-cell biocatalysts offer a highly enantioselective, minimally polluting route to optically active alcohols. Currently, most of the whole-cell catalytic performance involves resting cells …
Number of citations: 13 www.mdpi.com
E Fernandez-Mateos, B Macia, M Yus - Tetrahedron: Asymmetry, 2012 - Elsevier
An efficient catalyst for the asymmetric addition of organoaluminum reagents to aldehydes is presented. The system is based on a readily available binaphthyl derivative as a chiral …
Number of citations: 37 www.sciencedirect.com
J Courmarcel, N Mostefaï, S Sirol… - Israel Journal of …, 2001 - Wiley Online Library
A new copper(II) fluoride–chiral diphosphines catalytic system was developed. This one is very efficient and selective for the hydrosilylation of several substituted or unsubstituted …
Number of citations: 36 onlinelibrary.wiley.com
X Ye, X Lei, Z Chen, L Zhang, A Zhang - Organic Letters, 2010 - ACS Publications
1 H NMR, in situ, determines the enantiomeric excess of reduced chiral alcohols or amines without adding any auxiliary and workup. The percent ee data determined by this method …
Number of citations: 3 pubs.acs.org
E Fernández Mateos - 2015 - rua.ua.es
La adición nucleófila de reactivos organometálicos a compuestos carbonílicos es un método versátil y eficiente para generar enlaces σ C–C. Desde el punto de vista sintético, es una …
Number of citations: 0 rua.ua.es

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